molecular formula C17H18FNO2 B12273563 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine

Cat. No.: B12273563
M. Wt: 287.33 g/mol
InChI Key: OMJITRZTBFOFGQ-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine is an organic compound that features a unique combination of a benzodioxin ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes such as cholinesterases and lipoxygenases . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-fluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C17H18FNO2/c1-19(11-13-2-5-15(18)6-3-13)12-14-4-7-16-17(10-14)21-9-8-20-16/h2-7,10H,8-9,11-12H2,1H3

InChI Key

OMJITRZTBFOFGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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